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Compound of Interest

4-(Morpholine-4-
Compound Name:
carbonyl)benzaldehyde

cat. No.: B1612799

Introduction: In the landscape of modern drug discovery and organic synthesis, the strategic
selection of building blocks is paramount to the efficient construction of complex molecular
architectures with desired biological activities. 4-(Morpholine-4-carbonyl)benzaldehyde (CAS
No. 58287-80-2), a bifunctional aromatic compound, has emerged as a key intermediate of
significant interest. This technical guide provides an in-depth analysis of its synthesis,
properties, reactivity, and applications, with a particular focus on its role in the development of
targeted therapeutics. The presence of both a reactive aldehyde and a synthetically versatile
morpholine amide within a single scaffold makes it a valuable tool for researchers, scientists,
and drug development professionals.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is
fundamental to its effective application in research and development. 4-(Morpholine-4-
carbonyl)benzaldehyde is typically an off-white solid, a characteristic that aids in its handling
and purification.[2] The morpholine moiety enhances its solubility in a range of organic
solvents, facilitating its use in various reaction conditions.[2]
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Property Value Source
CAS Number 58287-80-2 [3][4]
Molecular Formula C12H13NOs3 [21[31[4]
Molecular Weight 219.24 g/mol [21[31[4]
Appearance Off-white solid [2]
Purity > 99% (GC) [2]
Storage Conditions 0-8°C [2]

Synthesis and Mechanistic Considerations

The synthesis of 4-(Morpholine-4-carbonyl)benzaldehyde is conceptually straightforward,
typically involving the acylation of morpholine with a suitable 4-formylbenzoyl derivative. A
common and efficient laboratory-scale synthesis involves the reaction of 4-formylbenzoyl
chloride with morpholine in the presence of a base to neutralize the hydrochloric acid
byproduct.

Diagram: Synthesis of 4-(Morpholine-4-
carbonyl)benzaldehyde
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Caption: Synthesis of the target compound from 4-formylbenzoyl chloride and morpholine.

Experimental Protocol: Synthesis from 4-Formylbenzoyl
Chloride and Morpholine

This protocol describes a standard procedure for the synthesis of 4-(Morpholine-4-
carbonyl)benzaldehyde.

» Reaction Setup: To a solution of 4-formylbenzoyl chloride (1.0 eq) in anhydrous
dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to
0°C, add triethylamine (1.2 eq).

» Addition of Morpholine: Slowly add a solution of morpholine (1.1 eq) in anhydrous DCM to
the reaction mixture while maintaining the temperature at 0°C.

» Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-
4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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» Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and
wash successively with 1M HCI, saturated sodium bicarbonate solution, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by recrystallization from a
suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica
gel.

Causality of Experimental Choices: The use of an inert atmosphere prevents the reaction of 4-
formylbenzoyl chloride with atmospheric moisture. The addition of a tertiary amine base like
triethylamine is crucial to scavenge the HCI generated during the reaction, which would
otherwise protonate the morpholine, rendering it non-nucleophilic. Cooling the reaction to 0°C
during the initial addition helps to control the exothermicity of the acylation reaction.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-(Morpholine-4-carbonyl)benzaldehyde stems from the
orthogonal reactivity of its two functional groups: the aldehyde and the morpholine amide.

The Aldehyde Moiety: A Gateway to Molecular
Complexity

The aldehyde group is a highly reactive electrophilic center, susceptible to nucleophilic attack.
This reactivity allows for a wide array of chemical transformations to build more complex
molecular scaffolds.

e Reductive Amination: The aldehyde can undergo reductive amination with primary or
secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride)
to form new amine derivatives. This is a cornerstone reaction in medicinal chemistry for
introducing diversity.

o Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde
into an alkene with a defined stereochemistry, allowing for the extension of the carbon
skeleton.

o Condensation Reactions: The aldehyde readily participates in condensation reactions, such
as the Knoevenagel condensation with active methylene compounds, to generate q,[3-
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unsaturated systems, which are themselves versatile synthetic intermediates.[5]

Diagram: Key Reactions of the Aldehyde Group
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Caption: Major synthetic transformations of the aldehyde functionality.

The Morpholine Amide: A Modulator of Physicochemical
and Biological Properties

The morpholine amide moiety is generally stable to many reaction conditions used to transform
the aldehyde group. Its primary role is often as a key pharmacophore that can influence the
physicochemical properties of the final molecule, such as solubility, metabolic stability, and
receptor binding. The morpholine ring is a prevalent structural motif in many approved drugs,
valued for its ability to improve pharmacokinetic profiles.[5]

Applications in Drug Discovery

The structural features of 4-(Morpholine-4-carbonyl)benzaldehyde make it a particularly
attractive starting material in the synthesis of kinase inhibitors, a major class of anti-cancer
therapeutics. The morpholine moiety is a well-established pharmacophore in many inhibitors of
the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (MTOR)
signaling pathways, which are frequently dysregulated in cancer.
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While specific examples detailing the direct use of 4-(Morpholine-4-carbonyl)benzaldehyde
in the synthesis of clinical candidates are not readily available in the public literature, the
broader class of morpholino-substituted aromatics is extensively documented in the
development of PI3K and mTOR inhibitors.[6][7] For instance, the synthesis of various
morpholinopyrimidine derivatives as potent PI3K/mTOR inhibitors often involves intermediates
that could be conceptually derived from or are structurally analogous to 4-(Morpholine-4-
carbonyl)benzaldehyde.[8] The aldehyde functionality provides a convenient handle for the
construction of the core heterocyclic systems common to many kinase inhibitors.

Diagram: Conceptual Pathway to Kinase Inhibitors
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Caption: Conceptual synthetic route to kinase inhibitors.

Safety and Handling

A comprehensive safety assessment is critical before handling any chemical substance. As of
the writing of this guide, a specific, publicly available Safety Data Sheet (SDS) for 4-
(Morpholine-4-carbonyl)benzaldehyde (CAS 58287-80-2) with detailed toxicological data is
not readily found. Therefore, it is imperative to handle this compound with the appropriate
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precautions for a novel chemical substance of unknown toxicity. Standard laboratory safety
protocols should be strictly followed.

General Handling Precautions:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with
side shields, chemical-resistant gloves, and a lab coat.

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of any dust or vapors.

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the
affected area immediately with copious amounts of water.

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:

o Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[2]

Spectroscopic Characterization

While experimental spectra for 4-(Morpholine-4-carbonyl)benzaldehyde are not widely
published, the expected spectroscopic features can be predicted based on its structure.

¢ IH NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton
between & 9.5-10.5 ppm. The aromatic protons would appear as a set of doublets in the
aromatic region (6 7.0-8.0 ppm). The protons of the morpholine ring would likely appear as
two multiplets corresponding to the methylene groups adjacent to the oxygen and nitrogen
atoms.

13C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl
carbon of the aldehyde at around & 190 ppm and the amide carbonyl carbon in the range of
0 165-175 ppm. The aromatic carbons would resonate in the & 120-150 ppm region, and the
morpholine carbons would appear in the upfield region.

IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl stretching band for
the aldehyde around 1700 cm~! and another strong amide carbonyl stretch around 1640
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cm~1, The characteristic C-H stretching of the aldehyde would be expected around 2720 and
2820 cm~1L.

e Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of the compound (219.24 g/mol ).

Conclusion

4-(Morpholine-4-carbonyl)benzaldehyde is a strategically important and versatile building
block in modern organic and medicinal chemistry. Its bifunctional nature, combining a reactive
aldehyde with a pharmaceutically relevant morpholine amide, provides a powerful platform for
the synthesis of complex molecules, particularly in the realm of kinase inhibitor discovery. A
thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its
full potential in the development of novel therapeutics and advanced materials. Further
research into its applications and the publication of comprehensive analytical and safety data
will undoubtedly solidify its role as a valuable tool for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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